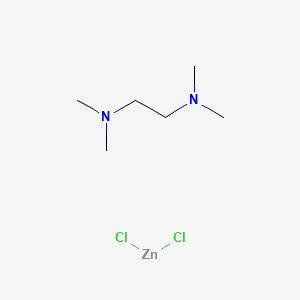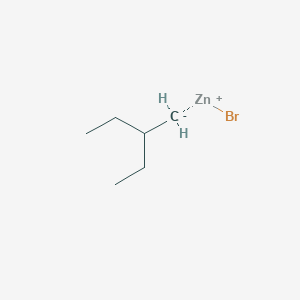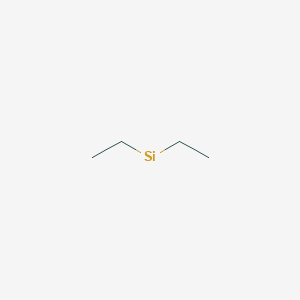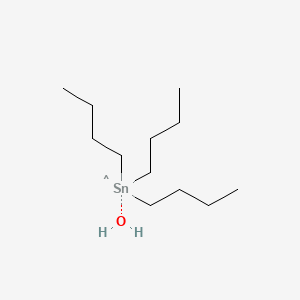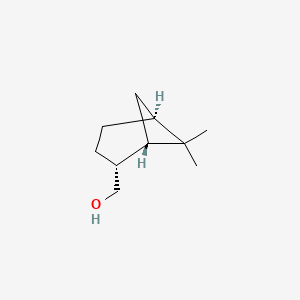
(-)-cis-Myrtanol
概要
説明
(-)-cis-Myrtanol is a terpenoid compound found in various plant species. It possesses a characteristic woody, herbal scent and is commonly used in perfumery and flavoring. Its chemical structure consists of a cyclic monoterpene backbone with functional groups such as alcohol and alkene .
Synthesis Analysis
The synthesis of (-)-cis-Myrtanol involves isoprene units and cyclization reactions. Various methods, including enzymatic , chemical , and biotechnological approaches, have been explored to produce this compound.Molecular Structure Analysis
The molecular structure of (-)-cis-Myrtanol includes a six-membered ring with a double bond and a hydroxyl group . Its stereochemistry affects its biological activity and interactions.Chemical Reactions Analysis
(-)-cis-Myrtanol can undergo oxidation , reduction , and esterification reactions. These transformations impact its stability and reactivity.Physical And Chemical Properties Analysis
(-)-cis-Myrtanol is a colorless liquid with a boiling point around 220°C . It is soluble in alcohol and insoluble in water .科学的研究の応用
Biotransformation by Fungi : A study by Miyazawa, Suzuki, & Kameoka (1997) investigated the biotransformation of (−)-cis-myrtanol and (+)-trans-myrtanol by the plant pathogenic fungus Glomerella cingulata. The study found that (−)-cis-myrtanol was converted into various hydroxylated forms and derivatives, indicating the potential for producing diverse biochemical compounds through fungal biotransformation.
Pest Management : In the context of pest control, Schlyter et al. (1987) studied the attractivity of various compounds, including trans-myrtanol and cis-myrtanol, to the spruce bark beetle, Ips typographus. Their research, detailed in the Journal of Chemical Ecology, highlighted the potential use of these compounds in pest management strategies.
Antimicrobial Properties : Yang, Lee, & Lee (2015) explored the growth-inhibitory activities of myrtanol and its analogues, including (−)-cis-myrtanol, against intestinal bacteria. Published in Food Science and Biotechnology, the study found that myrtanol and its analogues exhibited potent antimicrobial activities, suggesting their potential application in controlling harmful intestinal bacteria.
Interaction with Insect Pheromones : Zhao et al. (2019) researched the roles of myrtenol, myrtanol, and myrtenal in the interactions between the pest Dendroctonus armandi and its host Pinus armandi. Their findings, published in Pest Management Science, suggest that these compounds could be used in pest control strategies due to their effects on the behavior of the pest.
Sedative Properties in Pharmacology : Sousa, Raphael, Brocksom, & Brocksom (2007) evaluated the sedative effects of various monoterpenes, including (−)-cis-myrtanol, in mice. Their study, as shown in Zeitschrift für Naturforschung C, suggests that (−)-cis-myrtanol has potential pharmacological applications due to its central nervous system depressant properties.
Safety And Hazards
While (-)-cis-Myrtanol is generally considered safe, it may cause skin irritation in some individuals. Proper handling and storage are essential.
将来の方向性
Future research should focus on exploring (-)-cis-Myrtanol’s bioactivity , applications , and potential health benefits . Investigating its interactions with other compounds and its role in natural ecosystems would be valuable.
Remember to consult relevant scientific literature for more detailed information and specific studies on (-)-cis-Myrtanol. 🌿🔬
特性
IUPAC Name |
[(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWAIHWGMRVEFR-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316780 | |
| Record name | (-)-cis-Myrtanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-cis-Myrtanol | |
CAS RN |
51152-12-6 | |
| Record name | (-)-cis-Myrtanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51152-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-cis-Myrtanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1S-(1α,2β,5α)]-6,6-dimethylbicyclo[3.1.1]heptane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

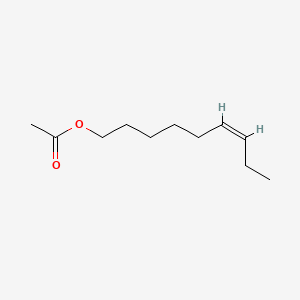
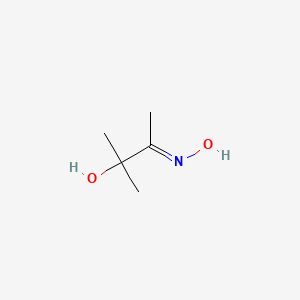
![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1587851.png)
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
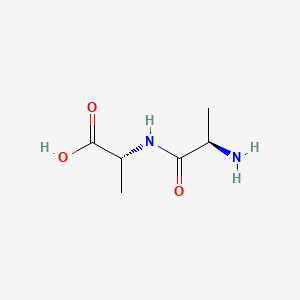
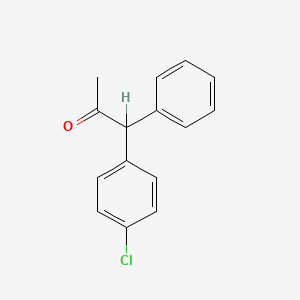
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)
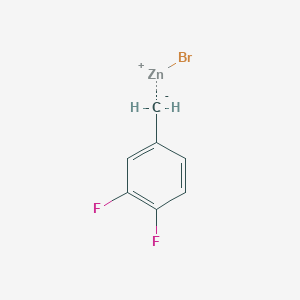
![Tris[bis(trimethylsilyl)amino] europium(III)](/img/structure/B1587863.png)
